Cas no 856570-90-6 (2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride)

2-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride is a chemically modified derivative of phenylalanine, featuring a methoxy substitution at the meta position of the aromatic ring. This compound is commonly utilized in pharmaceutical and biochemical research as a building block for peptide synthesis and as a precursor in the development of bioactive molecules. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. Its structural features make it valuable for studying enzyme-substrate interactions, receptor binding, and metabolic pathways. The methoxy group introduces electron-donating properties, influencing reactivity and molecular interactions. This compound is supplied with high purity, ensuring reproducibility in experimental applications.
2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride structure
856570-90-6 structure
Product Name:2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride
CAS No:856570-90-6
MF:C10H14ClNO3
MW:231.676062107086
MDL:MFCD30475422
CID:3488709
PubChem ID:11424754
Update Time:2025-11-01

2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • PHENYLALANINE, 3-METHOXY-, HYDROCHLORIDE
    • 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride
    • GJB57090
    • 2-amino-3-(3-methoxyphenyl)propanoic acid;hydrochloride
    • EN300-313255
    • 856570-90-6
    • MDL: MFCD30475422
    • Inchi: 1S/C10H13NO3.ClH/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
    • InChI Key: SZUULLJSXXOQMH-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1=CC=CC(=C1)CC(C(=O)O)N

Computed Properties

  • Exact Mass: 231.0662210Da
  • Monoisotopic Mass: 231.0662210Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų

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2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride Related Literature

Additional information on 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride

Introduction to 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride (CAS No. 856570-90-6) in Modern Chemical and Pharmaceutical Research

2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride, identified by the chemical abstracts service number 856570-90-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its hydrochloride salt form, exhibits a unique structural framework that positions it as a potentially valuable intermediate in the synthesis of various bioactive molecules. The presence of both amino and carboxylic acid functional groups, coupled with a phenyl ring substituted with a methoxy group, makes this molecule a versatile candidate for further exploration in drug discovery and material science.

The structural composition of 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride lends itself to diverse chemical modifications, which are essential for tailoring its pharmacological properties. The amino group provides a nucleophilic site for reactions such as amide bond formation, while the carboxylic acid group can participate in esterification or amidation processes. Additionally, the aromatic ring with a methoxy substituent offers opportunities for interactions with biological targets, including enzymes and receptors, which are critical for therapeutic efficacy.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders, inflammation, and cancer. The structural motifs present in 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride align well with these areas of research. For instance, phenyl derivatives have been extensively studied for their potential role in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The methoxy group on the phenyl ring may enhance binding affinity to these targets by influencing electronic and steric properties.

Moreover, the compound’s amino group can be exploited to link it with other pharmacophores or to form peptidomimetics—molecules designed to mimic the structure and function of natural peptides. Peptidomimetics have shown promise in drug development due to their ability to overcome issues such as poor oral bioavailability and rapid degradation by proteases. The versatility of 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride makes it a suitable building block for constructing such molecules.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride with greater accuracy before conducting costly wet-lab experiments. Molecular docking studies have been employed to screen this compound against various protein targets, including kinases and G protein-coupled receptors (GPCRs). Preliminary results suggest that derivatives of this molecule may exhibit inhibitory effects on certain kinases involved in cancer progression, warranting further investigation.

The synthesis of 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic strategies include nucleophilic aromatic substitution for introducing the methoxy group on the phenyl ring, followed by alkylation or condensation reactions to establish the propanoic acid side chain. The final step involves conversion to the hydrochloride salt to enhance solubility and stability, which are critical factors for pharmaceutical applications.

In the context of drug development pipelines, intermediates like 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride play a crucial role in bridging the gap between lead discovery and optimization. Their use allows medicinal chemists to rapidly explore structural variations while maintaining key pharmacophoric elements intact. This iterative process is essential for identifying compounds with improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic activity.

The hydrochloride salt form of this compound not only improves its solubility in aqueous media but also enhances its metabolic stability. These properties are particularly important for oral formulations, where poor solubility can limit bioavailability. Additionally, the stability under various storage conditions makes 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride a practical candidate for industrial-scale production.

As research continues to uncover new therapeutic targets and mechanisms, the demand for specialized intermediates like 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride is expected to rise. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize its potential in drug discovery. By leveraging advances in synthetic methodologies and computational tools, researchers can accelerate the development of novel therapeutics that address unmet medical needs.

In conclusion, 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride (CAS No. 856570-90-6) represents a promising compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features make it a valuable tool for developing bioactive molecules targeting neurological disorders, inflammation, and cancer. As scientific understanding evolves and new technologies emerge, this compound is poised to contribute significantly to future advancements in medicine.

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